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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the discovery,

history, and characterization of Candidalysin, the first peptide toxin identified in the human

fungal pathogen Candida albicans. It includes detailed experimental methodologies,

quantitative data summaries, and visual representations of key biological processes.

Introduction and Historical Context
For decades, the ability of Candida albicans to cause significant tissue damage during infection

was well-recognized, yet the precise molecular mechanisms remained elusive. While bacterial

pathogens were known to deploy a vast arsenal of protein and peptide toxins, the existence of

such virulence factors in human pathogenic fungi was not established. Early research into toxic

components of C. albicans focused on various cellular extracts and components, but a

definitive, secreted toxin responsible for direct host cell lysis had not been identified.

A breakthrough occurred in 2016 when a collaborative effort by research groups from Germany

and the United Kingdom led to the discovery of a potent cytolytic peptide toxin, which they

named Candidalysin.[1][2] This discovery, published in Nature, marked a paradigm shift in the

understanding of fungal pathogenesis. The researchers demonstrated that C. albicans hyphae,

the invasive filamentous form of the fungus, secrete this toxin to damage epithelial cells.[1][2]

Strains of C. albicans genetically engineered to be deficient in Candidalysin production were

unable to cause significant damage to epithelial cells in vitro and showed attenuated virulence

in a mouse model of oropharyngeal candidiasis.[3][4]
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Candidalysin is not directly encoded as a standalone peptide. Instead, it is derived from a

larger precursor protein called Ece1p (Extent of Cell Elongation 1).[5] The ECE1 gene is one of

the most highly upregulated genes during the yeast-to-hypha transition.[4] The Ece1p

proprotein undergoes proteolytic processing by the Golgi-resident proteases Kex2 and Kex1 to

release the mature 31-amino acid Candidalysin peptide.[5]

Biochemical and Structural Properties
Candidalysin is a 31-amino acid, amphipathic, and cationic peptide.[6] Its primary amino acid

sequence is H-Ser-Ile-Ile-Gly-Ile-Ile-Met-Gly-Ile-Leu-Gly-Asn-Ile-Pro-Gln-Val-Ile-Gln-Ile-Ile-Met-

Ser-Ile-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH.[2] Structurally, Candidalysin adopts a

predominantly α-helical conformation, which is crucial for its function.[6] This amphipathic

nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and insert into

the lipid bilayers of host cell membranes.[4]

Quantitative Data on Candidalysin Activity
The biological activity of Candidalysin has been quantified in numerous studies. The following

tables summarize key quantitative data regarding its cytotoxic and immunomodulatory effects.

Table 1: Candidalysin-Induced Epithelial Cell Damage
(LDH Release)
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Candidalysin
Concentration
(µM)

Cell Type
Incubation
Time (h)

LDH Release
(Fold Change
vs. Vehicle)

Reference

1.5
A431 vaginal

epithelial cells
24 ~1.5 [7]

3
A431 vaginal

epithelial cells
24 ~2.0 [7]

15
A431 vaginal

epithelial cells
24 ~4.0 [7]

70
A431 vaginal

epithelial cells
24 ~8.0 [7]

3
TR146 oral

epithelial cells
24

Significant

increase
[6]

15
TR146 oral

epithelial cells
24

Significant

increase
[6]

70
TR146 oral

epithelial cells
24

Significant

increase
[6]

Table 2: Candidalysin-Induced Cytokine and Chemokine
Secretion
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Cytokine/C
hemokine

Candidalysi
n
Concentrati
on (µM)

Cell Type
Incubation
Time (h)

Secretion
Level
(pg/mL or
Fold
Change)

Reference

IL-1α 15

TR146 oral

epithelial

cells

24 ~250 pg/mL [6]

IL-1β 15

TR146 oral

epithelial

cells

24 ~10 pg/mL [6]

IL-6 15

TR146 oral

epithelial

cells

24 ~2000 pg/mL [6]

G-CSF 15

TR146 oral

epithelial

cells

24 ~4000 pg/mL [6]

GM-CSF 15

TR146 oral

epithelial

cells

24 ~150 pg/mL [6]

IL-1α 1.5 - 70

A431 vaginal

epithelial

cells

24

Dose-

dependent

increase

[7]

IL-1β 1.5 - 70

A431 vaginal

epithelial

cells

24

Dose-

dependent

increase

[7]

G-CSF 1.5 - 70

A431 vaginal

epithelial

cells

24

Dose-

dependent

increase

[7]

GM-CSF 1.5 - 70

A431 vaginal

epithelial

cells

24

Dose-

dependent

increase

[7]
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IL-6 1.5 - 70

A431 vaginal

epithelial

cells

24

Dose-

dependent

increase

[7]

IL-8 1.5 - 70

A431 vaginal

epithelial

cells

24

Dose-

dependent

increase

[7]

Table 3: Candidalysin-Induced Intracellular Calcium
Influx

Candidalysin
Concentration (µM)

Cell Type Observation Reference

70
TR146 oral epithelial

cells

Gradual increase over

40 min
[8]

70 (Variant B, E, F, G,

H)

TR146 oral epithelial

cells

More rapid and

elevated influx

compared to

reference

[8]

70 (Variant D)
TR146 oral epithelial

cells

Modest influx at 15

min
[8]

Mechanism of Action: Pore Formation and Host Cell
Signaling
Candidalysin exerts its pathogenic effects through a multi-step process that begins with its

insertion into the host cell membrane and culminates in the activation of host immune

responses.

Pore Formation
The primary mechanism of Candidalysin-induced cell damage is the formation of pores in the

plasma membrane of host cells.[9] This process disrupts the integrity of the cell membrane,

leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4]
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The α-helical and amphipathic structure of Candidalysin is critical for this process, as it

facilitates the peptide's insertion into the lipid bilayer.[4]

Host Cell Membrane

Candidalysin Monomer

Oligomerization

Interaction with
membrane

Pore Formation

Cell Lysis

Disruption of
ion gradients

Click to download full resolution via product page

Figure 1: Simplified workflow of Candidalysin-induced pore formation in the host cell

membrane.

Host Cell Signaling Pathways
Beyond direct cell lysis, Candidalysin is a potent activator of host cell signaling pathways,

leading to a pro-inflammatory response. Two major pathways have been identified: the EGFR-

ERK1/2 pathway and the p38 MAPK pathway.

Candidalysin triggers the activation of the Epidermal Growth Factor Receptor (EGFR).[10] This

activation leads to the phosphorylation of downstream kinases, including ERK1/2.[10] Activated
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ERK1/2, in turn, promotes the activation of the transcription factor c-Fos, which drives the

expression of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[11]

Candidalysin

EGFR

activates

ERK1/2

phosphorylates

c-Fos

activates

G-CSF, GM-CSF

induces expression

Click to download full resolution via product page

Figure 2: The Candidalysin-induced EGFR-ERK1/2 signaling pathway.

In parallel to the EGFR-ERK1/2 pathway, Candidalysin also activates the p38 MAPK pathway.

[10] This activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the

release of the cytokine IL-6.[10] The activation of p38 by Candidalysin can occur through both

MKK3/6-dependent and Src family kinase-dependent mechanisms.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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